molecular formula C26H25ClN4O3 B11469217 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11469217
M. Wt: 477.0 g/mol
InChI Key: BUEMFYMBXSFYRU-UHFFFAOYSA-N
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Description

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with key substitutions at positions 2 and 6. The 2-position is occupied by a piperazine moiety substituted with a 1,3-benzodioxol-5-ylmethyl group, while the 7-position features a 3-chlorophenyl substituent . Quinazolinones are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and central nervous system (CNS) modulation. The benzodioxole group in the piperazine side chain may enhance metabolic stability and receptor binding affinity, while the 3-chlorophenyl group likely contributes to lipophilicity and target interaction through hydrophobic and electron-withdrawing effects .

Properties

Molecular Formula

C26H25ClN4O3

Molecular Weight

477.0 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H25ClN4O3/c27-20-3-1-2-18(11-20)19-12-22-21(23(32)13-19)14-28-26(29-22)31-8-6-30(7-9-31)15-17-4-5-24-25(10-17)34-16-33-24/h1-5,10-11,14,19H,6-9,12-13,15-16H2

InChI Key

BUEMFYMBXSFYRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)CC(CC5=O)C6=CC(=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach starts with the preparation of the 1,3-benzodioxole moiety, which is then coupled with piperazine. The resulting intermediate is further reacted with a chlorophenyl-substituted quinazolinone under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform, DMSO, or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of a piperazine ring and a quinazolinone moiety, which are known to enhance biological activity. The presence of the benzodioxole group is particularly notable for its role in increasing lipophilicity and potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have been shown to possess antibacterial and antifungal activities. A comparative study demonstrated that compounds with piperazine and quinazolinone structures have minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

The anticancer activity of related compounds has been investigated extensively. A study focusing on benzamide derivatives highlighted their effectiveness against various cancer cell lines, showcasing the potential of similar structures like the one to inhibit tumor growth effectively .

Neuroprotective Effects

Compounds containing piperazine rings have been studied for their neuroprotective effects. They are believed to interact with neurotransmitter systems, providing therapeutic benefits in neurodegenerative diseases. The specific compound's ability to modulate dopamine receptors could be beneficial in treating conditions such as Parkinson's disease .

Antiprotozoal Activity

The compound's structural similarity to known antiprotozoal agents suggests potential efficacy against protozoan infections like trichomoniasis. In silico studies have predicted favorable interactions with protozoan targets, warranting further experimental validation .

Study 1: Antimicrobial Evaluation

A series of synthesized compounds based on the quinazolinone framework were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar substituents exhibited potent antibacterial activity, with MIC values significantly lower than those of standard antibiotics .

Study 2: Anticancer Screening

In a comparative study of various synthesized benzamide analogs, one compound demonstrated an IC50 value of 4.12 µM against cancer cell lines, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM). This highlights the potential of structurally related compounds in cancer therapy .

Study 3: Neuroprotective Mechanisms

Research into piperazine derivatives revealed their capacity to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that the compound may offer protective benefits in neurodegenerative diseases through modulation of oxidative pathways .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

A comparative analysis of structurally related quinazolinone derivatives reveals critical insights into substituent-driven pharmacological properties. Below is a detailed comparison:

Substituent Variations at Position 7

The 7-position substituent significantly influences molecular interactions and bioavailability:

  • 3-Chlorophenyl (target compound): Enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs. The chlorine atom’s electron-withdrawing nature could stabilize receptor-ligand interactions via dipole effects .
  • Thiophen-2-yl (): The sulfur atom in thiophene offers polarizability and π-π stacking capabilities, which could modulate binding kinetics differently from chlorine or furan .
  • Phenyl (): Lacks halogenation, resulting in lower electron-withdrawing effects and possibly reduced target affinity compared to the 3-chlorophenyl variant .

Piperazine Side Chain Modifications

The piperazine substituent at position 2 varies across analogs:

  • Benzyl (): The simpler benzyl group lacks the oxygenated dioxole ring, possibly reducing steric hindrance but increasing susceptibility to oxidative metabolism .
  • Pyridin-2-yl (): The pyridine ring introduces basicity and hydrogen-bonding capacity, which could alter receptor selectivity .

Additional Structural Features

Comparative Data Table

Compound ID Position 7 Substituent Position 2 Substituent Additional Groups Molecular Weight (g/mol) Key Inferred Properties
Target 3-Chlorophenyl 1,3-Benzodioxol-5-ylmethyl None ~495.9* High lipophilicity, metabolic stability
Furan-2-yl 1,3-Benzodioxol-5-ylmethyl None ~453.4 Moderate H-bonding, lower lipophilicity
Thiophen-2-yl 1,3-Benzodioxol-5-ylmethyl 4-Methyl ~483.5 Enhanced π-π stacking, steric effects
Phenyl Pyridin-2-yl 4-Methyl ~402.4 Increased basicity, variable selectivity
None Benzyl None 322.4 Simpler structure, higher metabolic liability

*Estimated based on analogous structures.

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a quinazoline core substituted with a benzodioxole and piperazine moiety. The presence of these functional groups is significant for its biological activity.

  • Chemical Formula : C19H21ClN4O3
  • Molecular Weight : 392.85 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown potent inhibitory effects on various cancer cell lines. Research indicates that certain derivatives can inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)0.009EGFR Inhibition
Compound BMCF7 (Breast)0.026HER2 Inhibition

In a study involving structural analogs of the target compound, it was found that specific substitutions led to enhanced cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 0.009 to 0.026 µM .

Antihypertensive Activity

Quinazoline derivatives have also been explored for their antihypertensive properties. Compounds similar to our target have shown efficacy as α1-adrenergic receptor antagonists, which are vital in managing hypertension without adversely affecting heart rate.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various protein targets:

  • EGFR and HER2 Inhibition : The compound's structure allows it to bind effectively to the active sites of these receptors, inhibiting their function and leading to reduced cell proliferation in cancerous tissues.
  • Cholinesterase Inhibition : Some studies suggest that related compounds may act as cholinesterase inhibitors, potentially useful in treating neurodegenerative diseases such as Alzheimer's .

Study on Anticancer Efficacy

A notable study evaluated the anticancer potential of a series of quinazoline derivatives including our target compound. The results indicated that compounds with similar structures exhibited promising activity against multiple cancer types, particularly those dependent on EGFR signaling pathways .

Hypertension Management

In another study focused on hypertensive models in rats, quinazoline derivatives were tested for their ability to lower blood pressure through α1-adrenoceptor blockade. The results showed significant reductions in systolic blood pressure without affecting heart rate, indicating a favorable safety profile .

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